molecular formula C11H13NO4 B2402785 1-(2-Furoyl)-4-piperidinecarboxylic acid CAS No. 401581-36-0

1-(2-Furoyl)-4-piperidinecarboxylic acid

Cat. No. B2402785
CAS RN: 401581-36-0
M. Wt: 223.228
InChI Key: GGWOZMNUCDKQIN-UHFFFAOYSA-N
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Description

“1-(2-Furoyl)-4-piperidinecarboxylic acid” is a chemical compound that contains a furan ring and a carboxylic acid side-group . It is used for research and development purposes .

Scientific Research Applications

Structural and Molecular Characterization

Crystal and Molecular Structure of 4-carboxypiperidinium Chloride This research investigated the crystal and molecular structure of 4-Piperidinecarboxylic acid hydrochloride (4PCAH·Cl) using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. It provided detailed insights into the orthorhombic crystal structure of the compound and its protonated piperidine ring adopting a chair conformation with the COOH group in an equatorial position (Szafran, Bartoszak-Adamska & Komasa, 2007).

Analytical and Spectral Study of Furan Ring Containing Organic Ligands This study focused on the synthesis, characterization, and antimicrobial activity of organic ligands containing the furan ring. It discussed the preparation of metal complexes of PFSA with Cu2+, Co2+, Ni2+, Mn2+, and Zn2+ and evaluated their antibacterial activities against pathogenic bacteria. The study highlighted the different activity of inhibition on the growth of bacteria by these compounds (Patel, 2020).

Biological Activities

Synthesis of Some Unique Carbamate Derivatives bearing 2-Furoyl-1-piperazine This research aimed to synthesize biologically active carbamate derivatives bearing 2-furoyl-1-piperazine with modest toxicity. The synthesized compounds showed active inhibition against the acetylcholinesterase enzyme and good activities against both Gram-positive and Gram-negative bacterial strains, indicating their potential as therapeutic agents (Abbasi et al., 2017).

N-Sulfonated derivatives of (2-furoyl)piperazine This study presented the synthesis of N-sulfonated derivatives of 2-furoyl-1-piperazine and evaluated their antibacterial potential against pathogenic bacteria. The low Minimum Inhibitory Concentration (MIC) values demonstrated high antibacterial potential, and mild hemolytic profiles of these compounds suggested their promise for drug designing and development (Abbasi et al., 2022).

Catalytic Properties and Chemical Synthesis

Synthesis and Characterization of 1-(2-Furoyl) Piperazine Calix[4]arene for Preconcentration of Metal Ions This research synthesized a 1-(2-furoyl)piperazine-appended calix[4]arene derivative and characterized its metal ion extraction capabilities. The study found that this derivative exhibited 95% extraction recovery and selectivity toward Cd2+ and other ions, highlighting its potential use in metal ion preconcentration (Sayin et al., 2018).

Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones The research synthesized a new class of compounds for potential use in analgesic and anti-inflammatory activities. It involved the synthesis of various 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones and evaluated their in vivo analgesic and anti-inflammatory activities (Demchenko et al., 2015).

Mechanism of Action

Target of Action

The primary target of 1-(2-Furoyl)-4-piperidinecarboxylic acid is the butyrylcholinesterase enzyme . This enzyme plays a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory.

Mode of Action

The compound interacts with its target, the butyrylcholinesterase enzyme, by inhibiting its activity . This inhibition results in an increase in acetylcholine levels, which can lead to enhanced neurotransmission.

Biochemical Pathways

The compound is involved in the cholinergic pathway, specifically in the breakdown of acetylcholine. By inhibiting butyrylcholinesterase, it affects the metabolism of acetylcholine

Pharmacokinetics

Its metabolism might involve oxidation and reduction reactions .

Result of Action

The inhibition of butyrylcholinesterase by this compound leads to an increase in acetylcholine levels. This can result in enhanced neurotransmission, potentially affecting various physiological processes such as muscle movement and memory .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Additionally, the presence of other compounds can impact its metabolism and excretion .

properties

IUPAC Name

1-(furan-2-carbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h1-2,7-8H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWOZMNUCDKQIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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